N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide
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Overview
Description
“N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClFN2O3 . It has been studied for its potential antibacterial activity, particularly against K. pneumoniae .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central carbon atom bonded to a hydrogen atom and an amide group (CONH). This carbon atom is also bonded to a phenyl ring, which is substituted with a chlorine atom, a fluorine atom, and a nitro group (NO2) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 232.6 g/mol. The compound has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass and monoisotopic mass are 232.0050979 g/mol .Scientific Research Applications
Organic Non-linear Optical Material
The study of compounds closely related to N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide, like 3-Nitroacetanilide, indicates their potential as organic non-linear optical materials due to their crystalline structure and optical properties (Mahalakshmi, Upadhyaya, & Row, 2002).
Antibacterial Activity
Research exploring the antibacterial potential of acetamide derivatives, such as the study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, demonstrates their significant antibacterial properties and introduces them as potential therapeutic alternatives (Cordeiro et al., 2020).
Photocatalytic Degradation
Investigations into the photocatalytic degradation of pharmaceutical compounds using TiO2 nanoparticles, where acetaminophen (N-(4-hydroxyphenyl)acetamide) serves as a model, reveal insights into environmental applications for mitigating water pollution (Jallouli et al., 2017).
Chemical Synthesis and Green Chemistry
Studies like the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlight the role of acetamide derivatives in promoting sustainable chemical synthesis practices (Zhang, 2008).
Anticancer and Anti-Inflammatory Activities
Research on synthesized acetamide derivatives, such as 2-(Substituted phenoxy) Acetamide derivatives, has shown potential anticancer, anti-inflammatory, and analgesic activities, suggesting a broad therapeutic application scope (Rani et al., 2014).
Photoreactions and Drug Stability
The study on the photoreactions of flutamide, a drug structurally similar to acetamide derivatives, in different solvents emphasizes the importance of understanding the photostability and photodegradation pathways of pharmaceutical compounds, which could be relevant for the development and storage of drugs based on this compound (Watanabe et al., 2015).
Future Directions
Further studies are needed to better evaluate the potential use of “N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide” as an antibacterial drug, particularly in vivo toxicity tests . The high capacity of K. pneumoniae to acquire resistance to drugs makes it necessary to develop therapeutic alternatives, discovering new antibacterial molecules .
Mechanism of Action
Target of Action
The primary target of N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibiotics .
Mode of Action
This compound interacts with its target by stabilizing the molecule in the enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity .
Biochemical Pathways
Given its target, it is likely that it interferes with the synthesis of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The action of this compound results in the lysis of bacterial cells . This is due to the disruption of the cell wall synthesis, which is critical for maintaining the structural integrity of the cell .
Biochemical Analysis
Biochemical Properties
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae . It possibly acts on penicillin-binding protein, promoting cell lysis . The presence of the chloro atom in the molecule is believed to improve this activity, stabilizing the molecule in the target enzyme at the site .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. It has been shown to have a good potential against K. pneumoniae , a bacterium that causes a wide range of infections.
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve interaction with penicillin-binding proteins, leading to cell lysis . This suggests that the compound may inhibit the function of these proteins, disrupting the bacterial cell wall and leading to cell death.
Properties
IUPAC Name |
N-(2-chloro-6-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-5(10)2-3-6(7(8)9)12(14)15/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKGFKXWQBKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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